molecular formula C14H16FN3OS2 B2689598 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392303-22-9

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2689598
CAS No.: 392303-22-9
M. Wt: 325.42
InChI Key: DDNJAVSZBQBFPG-UHFFFAOYSA-N
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Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a novel synthetic compound based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its significant potential in medicinal chemistry research . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets, making it a structure of high interest in the development of new therapeutic agents . This particular derivative is designed for investigative applications in oncology and enzyme inhibition studies. In anticancer research, 1,3,4-thiadiazole derivatives have demonstrated promising cytotoxic properties against a diverse range of human cancer cell lines, including prostate (PC3), colon (HT-29), neuroblastoma (SKNMC), breast (MCF-7), and lung carcinomas . The biological activity is often modulated by the substituents attached to the core ring, such as the 3-fluorobenzylthio and pentanamide groups in this compound, which can be optimized to enhance potency and selectivity . The documented mechanisms of action for structurally similar compounds include the inhibition of key enzymes like carbonic anhydrase (CA), histone deacetylase (HDAC), and focal adhesion kinase (FAK), all of which are validated targets in cancer and other disease pathways . Researchers can utilize this compound as a valuable chemical tool for probing disease mechanisms and as a lead structure in the rational design of more potent and selective inhibitors.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNJAVSZBQBFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through nucleophilic substitution reactions using 3-fluorobenzyl halides and thiadiazole intermediates.

    Formation of the Pentanamide Moiety: The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride or pentanoic anhydride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has been investigated for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Modulation of Receptors: Interacting with receptors on the cell surface or within cells to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylthio Group

The benzylthio group at position 5 is a critical pharmacophore. Key analogues include:

Halogen-Substituted Benzylthio Derivatives
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Exhibits a melting point of 138–140°C and 82% yield.
  • 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea : Demonstrates potent anticonvulsant activity (ED50 = 0.65 μmol/kg), attributed to the synergistic effects of dual chloro substituents and the urea group .

The target compound’s 3-fluoro substitution offers a balance between electronegativity and steric effects, which may optimize receptor binding compared to bulkier dichloro or methoxy derivatives .

Alkyl-Substituted Benzylthio Derivatives
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Achieves an 85% yield and 135–136°C melting point. The unsubstituted benzyl group likely increases hydrophobicity but reduces electronic effects .

Amide Chain Modifications

The pentanamide chain distinguishes the target compound from shorter-chain analogues:

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l): Features an acetamide group, yielding 68% and melting at 138–140°C. Shorter chains may reduce lipophilicity, limiting bioavailability .
  • 5-(5-(2-Phenylacetamido)-1,3,4-thiadiazol-2-yl)-N-(4-(trifluoromethyl)benzyl)pentanamide (29m) : Shares the pentanamide group, suggesting enhanced binding affinity through extended hydrophobic interactions .

The pentanamide moiety in the target compound likely improves pharmacokinetic properties, such as half-life and tissue penetration, compared to acetamide derivatives .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a thiadiazole ring substituted with a 3-fluorobenzyl group, contributing to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and stability, which may improve interactions with biological targets compared to non-fluorinated analogs.

Property Details
Molecular Formula C₁₃H₁₈FN₃S₂
Molecular Weight 299.43 g/mol
CAS Number 872594-73-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
  • Membrane Disruption : The compound may affect cellular membrane integrity, leading to altered cellular functions or cell death.

Antitumor Activity

Recent studies have examined the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : Human lung cancer cell lines A549 and HCC827 were utilized in 2D and 3D assays.
  • Results : The compound showed significant antiproliferative activity in 2D assays with IC50 values indicating effective inhibition of cancer cell growth. However, reduced efficacy was observed in 3D assays, suggesting a need for further optimization .

Antibacterial and Antifungal Properties

In addition to its antitumor potential, preliminary evaluations indicate that this compound exhibits antibacterial and antifungal activities:

  • Bacterial Strains Tested : The compound was tested against E. coli and Bacillus subtilis, demonstrating moderate antibacterial effects.
  • Fungal Strains Tested : Antifungal activity was also assessed against common fungal pathogens, with promising results suggesting potential therapeutic applications in infectious diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : React thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring.
  • Introduction of Fluorobenzyl Group : React the thiadiazole intermediate with 3-fluorobenzyl chloride using a nucleophilic substitution reaction.
  • Coupling with Pentanamide Moiety : Finally, couple the resulting intermediate with pentanoyl chloride in the presence of a base to yield the final product.

Q & A

Q. What are the established synthetic routes for preparing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, and how is structural purity ensured?

The synthesis of thiadiazole derivatives typically involves:

  • Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ or similar reagents to form the 1,3,4-thiadiazole core .
  • Step 2 : Thioether formation via nucleophilic substitution between a 5-thiol-thiadiazole intermediate and a 3-fluorobenzyl halide.
  • Step 3 : Amidation of the thiadiazole scaffold with pentanoic acid derivatives under mild conditions (e.g., acetone, room temperature) .

Q. Structural Characterization :

  • Spectroscopy : IR (C=O stretch ~1678 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons of 3-fluorobenzyl at δ 7.2–7.5 ppm), and MS for molecular ion confirmation .
  • Elemental Analysis : To verify C, H, N, S content (e.g., ±0.3% deviation) .

Q. Example Data :

ParameterValue/ObservationReference
Yield58–75% (after recrystallization)
Melting Point190–194°C (similar analogs)

Q. How is the anticancer activity of this compound evaluated in vitro, and what models are used?

Methodology :

  • Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells for primary screening. NIH/3T3 (mouse fibroblast) serves as a non-cancer control to assess selectivity .
  • Assay : MTT or SRB assays to determine IC₅₀ values after 48–72 hours of exposure.
  • Data Interpretation : Compare IC₅₀ with cisplatin (e.g., IC₅₀ = 0.034 ± 0.008 mmol L⁻¹ for A549 in analogs) .

Q. Example Results (Analog Compounds) :

CompoundIC₅₀ (MCF-7)IC₅₀ (A549)Selectivity Index (vs. NIH/3T3)
4y ()0.084 ± 0.020 mM0.034 ± 0.008 mM>3-fold

Q. How is cytotoxicity selectivity validated to prioritize lead compounds?

  • Approach : Screen the most potent derivative against NIH/3T3 or other normal cell lines. A selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) >3 indicates therapeutic potential .
  • Mechanistic Insight : Perform apoptosis assays (Annexin V/PI staining) to confirm cancer-specific cell death pathways.

Advanced Research Questions

Q. What computational strategies are used to optimize BBB permeability and target binding?

Methods :

  • Free Energy Perturbation (FEP) : Predicts binding affinity changes during structure-activity relationship (SAR) studies .
  • BBB Permeability Models : Use in silico tools like SwissADME to estimate logP, polar surface area, and P-gp substrate likelihood. For analogs, logP ~3.5 enhances CNS penetration .

Q. Case Study :

  • A cyclohexylmethyl-substituted analog achieved 2.5-fold higher BBB permeability than the parent compound via FEP-guided optimization .

Q. How are SAR studies designed to improve potency against specific cancer targets?

Key Modifications :

  • Thiadiazole Core : Replace sulfur with selenium to enhance electron-withdrawing effects .
  • Substituents : Introduce para-substituted benzyl groups (e.g., 4-F, 4-Cl) to improve aromatase inhibition (e.g., IC₅₀ = 0.062 mM for 4y in MCF-7) .
  • Amide Linker : Optimize alkyl chain length (pentanamide vs. acetamide) to balance hydrophobicity and solubility .

Q. Example SAR Table :

Substituent (R)IC₅₀ (MCF-7)Aromatase Inhibition (IC₅₀)
3-Fluorobenzyl0.084 mMNot tested
4-Chlorobenzyl0.045 mM0.049 mM
4-Nitrobenzyl0.12 mM0.11 mM

Q. What strategies resolve contradictions in biological activity data across studies?

Root Causes :

  • Assay Variability : Differences in cell culture conditions (e.g., serum concentration) .
  • Metabolic Stability : Some analogs degrade rapidly in vitro, leading to false negatives.

Q. Solutions :

  • Standardized Protocols : Use identical cell passages and assay durations.
  • Metabolite Screening : LC-MS to identify degradation products and adjust stability (e.g., PEGylation) .

Q. How is molecular docking employed to elucidate the mechanism of action?

Protocol :

  • Target Selection : Prioritize enzymes like aromatase (CYP19A1) or NMDA receptors based on analog data .
  • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for NMDA receptor antagonists) with experimental IC₅₀ values .

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